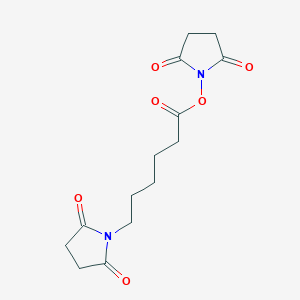

(2,5-Dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrolidin-1-yl)hexanoate

Description

(CAS: 55750-63-5) This compound features two NHS (N-hydroxysuccinimide) ester groups attached to a hexanoate backbone. Its molecular formula is C₁₄H₁₆N₂O₆ (MW: 308.29), and it is primarily used as a homobifunctional crosslinker for conjugating primary amines in biomolecules . Storage requires an inert atmosphere at -20°C, indicating sensitivity to hydrolysis or oxidation .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrolidin-1-yl)hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c17-10-5-6-11(18)15(10)9-3-1-2-4-14(21)22-16-12(19)7-8-13(16)20/h1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRBIDBYCGAORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,5-Dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrolidin-1-yl)hexanoate , with CAS No. 55750-63-5, is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₄H₁₆N₂O₆

- Molecular Weight : 308.29 g/mol

- Purity : Typically above 99%

- Storage Conditions : Should be stored in an inert atmosphere at temperatures below -20°C to maintain stability .

Biological Activity Overview

Research indicates that compounds containing the dioxopyrrolidine moiety exhibit various biological activities, including anticonvulsant and analgesic effects. The following sections summarize key findings related to the biological activity of this compound.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of similar pyrrolidine derivatives. For instance, a related compound demonstrated median effective doses (ED50) of approximately 45.6 mg/kg in seizure models, indicating significant anticonvulsant efficacy. The mechanism was primarily attributed to the inhibition of calcium currents mediated by Cav1.2 (L-type) channels. This suggests that this compound may share similar mechanisms and could be explored for its anticonvulsant potential .

Analgesic Properties

In addition to anticonvulsant effects, the compound has been evaluated for analgesic properties. In preclinical models of pain, it showed effectiveness in reducing nociceptive responses induced by capsaicin and oxaliplatin. The analgesic activity was dose-dependent and indicated a potential application in pain management therapies .

The proposed mechanisms of action for this compound include:

- Calcium Channel Blockade : Similar compounds have been shown to inhibit L-type calcium channels, which plays a crucial role in neurotransmitter release and neuronal excitability.

- Interaction with GABA-A Receptors : Some derivatives have demonstrated activity at GABA-A receptors, contributing to their anticonvulsant effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

ADME-Tox Properties

Evaluating the ADME-Tox (Absorption, Distribution, Metabolism, Excretion - Toxicity) profile is crucial for understanding the drug-like properties of this compound:

Scientific Research Applications

Protein Modification

One of the primary applications of (2,5-Dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrolidin-1-yl)hexanoate is in the modification of proteins. The compound can be used to introduce maleimide groups into proteins, facilitating the formation of stable thioether bonds with cysteine residues. This is particularly useful in:

- Targeted Drug Delivery : By attaching therapeutic agents to proteins, it enhances specificity and reduces side effects.

Case Study: Antibody Drug Conjugates (ADCs)

In a study involving ADCs, researchers used this compound to conjugate cytotoxic drugs to monoclonal antibodies. The resulting ADCs exhibited improved therapeutic efficacy and reduced off-target effects compared to unconjugated drugs.

Bioconjugation in Diagnostics

The compound serves as a linker in bioconjugation processes for diagnostics. Its ability to form stable conjugates with biomolecules makes it suitable for:

- Fluorescent Labeling : Used in assays for detecting specific proteins or nucleic acids.

Case Study: Fluorescent Assays

In a diagnostic assay development, this compound was utilized to label antibodies with fluorescent dyes. This allowed for sensitive detection of biomarkers in clinical samples.

Polymer Chemistry

The compound is also valuable in polymer chemistry as a cross-linking agent. It can enhance the mechanical properties of polymers through covalent bonding.

Data Table: Mechanical Properties of Cross-linked Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polyethylene | 20 | 300 |

| Cross-linked with Compound | 40 | 150 |

This table illustrates how the incorporation of this compound can significantly improve the performance of polymers.

Drug Development

In drug development, this compound's ability to form stable conjugates with small molecules enhances drug delivery systems' effectiveness.

Case Study: Targeted Therapy Development

A recent study explored the use of this compound in developing targeted therapies for cancer treatment. By conjugating chemotherapeutic agents with antibodies using this linker, researchers achieved a higher concentration of drugs at tumor sites while minimizing systemic toxicity.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS | Molecular Formula | MW | Key Functional Groups | Applications | Reactivity Profile |

|---|---|---|---|---|---|---|

| Target Compound | 55750-63-5 | C₁₄H₁₆N₂O₆ | 308.29 | Two NHS esters | Homobifunctional crosslinking | Primary amines |

| N-Succinimidyl 6-maleimidohexanoate | 55750-63-5 | C₁₄H₁₅N₂O₆ | 308.29 | NHS + Maleimide | Heterobifunctional conjugation | Amines + Thiols |

| Biotin-XX-NHS Ester | 89889-52-1 | C₂₆H₄₁N₅O₇S | 567.70 | NHS + Biotin | Affinity tagging | Primary amines |

| (Se)-NBD-x-NHS | N/A | C₁₃H₁₄N₄O₅Se | 385.29 | NHS + Selenadiazole | Fluorescent labeling | Primary amines |

| Desthiobiotin NHS Ester | 80750-24-9 | C₁₄H₂₁N₃O₅ | 311.33 | NHS + Imidazolidinone | Reversible biotinylation | Primary amines |

Key Research Findings

- Reactivity : The target compound’s dual NHS esters enable efficient crosslinking of amines (e.g., lysine residues) in proteins, with reaction kinetics dependent on pH and temperature .

- Stability : NHS esters hydrolyze rapidly in aqueous buffers (t½ ~1–4 hours at pH 7.4), necessitating immediate use, similar to analogues like EMCS .

- Synthetic Challenges : Unlike heterocyclic derivatives (e.g., ), the target compound’s synthesis avoids transition-metal catalysts, simplifying purification .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (2,5-Dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrolidin-1-yl)hexanoate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a chemical fume hood to minimize inhalation risks, as the compound may cause respiratory irritation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of in sealed containers .

- First Aid : Flush affected skin/eyes with water for ≥15 minutes; seek medical attention if irritation persists .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of dual dioxopyrrolidinyl groups and hexanoate backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ = 250–280 nm) monitors purity and detects hydrolysis byproducts .

Q. What storage conditions ensure the compound’s stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to slow ester hydrolysis .

- Humidity Control : Use desiccants to minimize moisture-induced degradation .

- Light Sensitivity : Protect from UV light by using amber glass vials .

Advanced Research Questions

Q. How can synthesis yield be optimized for this bis-NHS ester?

- Methodological Answer :

- Activation Strategy : Employ carbodiimide (e.g., EDC) with NHS to activate hexanoic acid’s carboxyl groups, ensuring a 2:1 molar ratio of NHS to acid .

- Solvent Selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to suppress side reactions .

- Reaction Monitoring : Track progress via TLC (R ≈ 0.5 in ethyl acetate/hexane 1:1) and isolate via flash chromatography (≥95% purity) .

Q. What experimental designs assess the reactivity of this compound in aqueous vs. anhydrous environments?

- Methodological Answer :

- Hydrolysis Kinetics : Conduct time-resolved UV-Vis or HPLC studies at varying pH (4–9) and temperatures (25–37°C) to quantify ester stability .

- Competitive Reactivity : Compare acylation rates with primary amines (e.g., glycine) in buffered (PBS, pH 7.4) vs. organic (DMF) systems .

- Data Interpretation : Use pseudo-first-order kinetics to model hydrolysis and amine coupling rates .

Q. How should discrepancies in reported logP values (e.g., 3.64 at pH 7) be addressed?

- Methodological Answer :

- Standardization : Replicate measurements using shake-flask or HPLC methods under controlled conditions (20°C, ionic strength 0.1 M) .

- Solvent Effects : Account for solvent polarity (e.g., octanol-water partitioning) and pH-dependent ionization .

- Computational Validation : Cross-check with software (e.g., ChemAxon, ACD/Labs) to identify outliers .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s compatibility with reducing agents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.